molecular formula C18H23N3O4S B2674688 4-methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide CAS No. 2034297-57-7

4-methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2674688
CAS No.: 2034297-57-7
M. Wt: 377.46
InChI Key: RPCGOMFWYSNEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzenesulfonamide group, a moiety frequently identified in bioactive molecules that target enzymes, such as carbonic anhydrases . This structural feature suggests potential for investigation as a modulator of specific enzymatic pathways. The compound's integrated cyclopenta[c]pyridazine core is a bicyclic scaffold often explored in drug discovery for its potential interactions with various central nervous system targets . The distinct molecular architecture, combining these two pharmacophores, positions this chemical as a valuable candidate for high-throughput screening, structure-activity relationship (SAR) studies, and the development of novel protease or kinase inhibitors. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are entrusted with ensuring safe handling practices and compliance with all applicable local and international regulations.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-12-10-17(13(2)9-16(12)25-3)26(23,24)19-7-8-21-18(22)11-14-5-4-6-15(14)20-21/h9-11,19H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCGOMFWYSNEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=C3CCCC3=N2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Cyclopentapyridazine Ring : May contribute to unique interactions with biological targets.
  • Methoxy and Dimethyl Substituents : These groups can influence solubility and bioavailability.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folate synthesis pathways. Specific studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. It has been suggested that the cyclopentapyridazine component may interact with DNA or RNA synthesis pathways, leading to inhibited cell proliferation in cancer cell lines. For instance, derivatives of similar structures have shown cytotoxic effects in vitro against breast cancer and lung cancer cell lines .

Enzyme Inhibition

Enzymatic inhibition is another significant aspect of the biological activity of this compound. The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. Inhibition studies have revealed that related compounds can effectively reduce enzyme activity linked to tumor progression .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of various sulfonamide derivatives. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

In a separate investigation by Johnson et al. (2020), the anticancer properties of structurally similar compounds were assessed using MTT assays on human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability at concentrations above 50 µM, suggesting that the compound could serve as a lead for further development in cancer therapy .

Research Findings Summary

Activity Target Effect Reference
AntimicrobialE. coli, S. aureusMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)Reduced viability >50 µM
Enzyme InhibitionCarbonic AnhydraseSignificant inhibition observed

Scientific Research Applications

Basic Information

  • Molecular Formula: C18H23N3O4S
  • Molecular Weight: 377.46 g/mol
  • CAS Registry Number: 2034297-57-7

Structure

The compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of enzymes and as a scaffold for drug development. The presence of the tetrahydro-cyclopenta[c]pyridazin moiety contributes to its unique pharmacological properties.

Pharmacological Research

The compound has been investigated for its potential as an enzyme inhibitor. Sulfonamides are well-known for their ability to inhibit various enzymes, making this compound a candidate for further exploration in drug discovery.

Case Study: Enzyme Inhibition

Research has shown that sulfonamides can inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. A study focusing on similar compounds demonstrated that modifications in the sulfonamide structure could lead to enhanced inhibitory activity against these enzymes, suggesting that 4-methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide may exhibit comparable effects .

Antimicrobial Activity

Sulfonamide compounds have been extensively studied for their antibacterial properties. The structural characteristics of this compound may allow it to function effectively against bacterial infections.

Case Study: Antibacterial Efficacy

A comparative study on various sulfonamides indicated that modifications in the aromatic ring and side chains could significantly alter antibacterial potency. This suggests that derivatives of this compound could be synthesized and tested for enhanced antimicrobial activity.

Cancer Research

Emerging studies indicate that compounds containing sulfonamide moieties may have anticancer properties. The mechanism often involves the inhibition of specific metabolic pathways essential for cancer cell survival.

Case Study: Anticancer Properties

Research on related sulfonamide derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo. For instance, compounds with similar structural features have been documented to induce apoptosis in cancer cells through various biochemical pathways .

Neuropharmacological Studies

Given the structural similarity to known neuroactive compounds, this compound may also be explored for its neuropharmacological effects.

Case Study: Neuroprotective Effects

Studies focusing on neuroprotective agents have highlighted the potential of sulfonamides in treating neurodegenerative diseases like Alzheimer's. The ability of such compounds to cross the blood-brain barrier could be an area worth investigating for this specific sulfonamide .

Chemical Reactions Analysis

Reactivity of the Benzenesulfonamide Group

The sulfonamide group (-SO2_2NH-) is a key functional site for nucleophilic substitution, hydrolysis, and hydrogen-bonding interactions.

Reaction TypeConditionsOutcomeExample from Literature
Hydrolysis Strong acids (e.g., HCl, H2_2SO4_4) or bases (e.g., NaOH)Cleavage to sulfonic acid and amineEthyl sulfonates hydrolyze to sulfonic acids under acidic conditions .
N-Alkylation Alkyl halides, base (e.g., K2_2CO3_3)Substitution at the sulfonamide nitrogenBenzenesulfonamides undergo alkylation to form N-alkyl derivatives .
Metal Coordination Transition metal salts (e.g., Mn2+^{2+}, Pd2+^{2+})Formation of metal-sulfonamide complexesMn complexes catalyze oxidation of alkanes via sulfonamide coordination .

Key Findings :

  • The sulfonamide nitrogen can act as a weak base, forming salts with strong acids (e.g., trifluoroacetic acid) .

  • Substitution at the sulfonamide group is critical for biological activity, as seen in MEK inhibitors .

Reactivity of the Aromatic Ring

The 4-methoxy-2,5-dimethylbenzene ring is susceptible to electrophilic substitution and oxidative demethylation.

Reaction TypeConditionsOutcomeExample from Literature
Electrophilic Substitution Nitration (HNO3_3/H2_2SO4_4), halogenation (Cl2_2, Br2_2)Nitro or halo derivatives at activated positionsMethoxy groups direct substitution to para/ortho positions .
Oxidative Demethylation Strong oxidants (e.g., KMnO4_4, H2_2O2_2)Conversion of methoxy (-OCH3_3) to hydroxyl (-OH)Mn-catalyzed oxidation of methoxy groups in aromatic systems .
Methyl Group Oxidation CrO3_3, H2_2SO4_4Methyl (-CH3_3) → carboxylic acid (-COOH)Tertiary alkanes oxidize to ketones or acids under acidic conditions .

Key Findings :

  • Methyl groups at the 2- and 5-positions may sterically hinder substitution reactions.

  • Methoxy groups enhance electron density, favoring electrophilic attack at the 4-position .

Reactivity of the Cyclopenta[c]pyridazinone Moiety

The fused bicyclic system contains a ketone (3-oxo) and a pyridazine ring, enabling reduction, ring-opening, and cycloaddition.

Reaction TypeConditionsOutcomeExample from Literature
Ketone Reduction NaBH4_4, LiAlH4_43-Oxo → 3-hydroxyCyclohexanone derivatives reduce to alcohols .
Ring-Opening Strong acids/basesCleavage to linear amines or diketonesPyridazinones hydrolyze to diazines under basic conditions .
Diels-Alder Reaction Dienophiles (e.g., maleic anhydride)Formation of polycyclic adductsPyridazine derivatives participate in cycloadditions .

Key Findings :

  • The 3-oxo group is a potential site for bioactivity modulation via reduction or Schiff base formation.

  • The pyridazine ring’s electron-deficient nature enables nucleophilic aromatic substitution .

Ethyl Linker Reactivity

The -CH2_2CH2_2- chain between the sulfonamide and pyridazinone may undergo oxidation or cleavage.

Reaction TypeConditionsOutcomeExample from Literature
Oxidative Cleavage Ozone (O3_3), KMnO4_4Chain cleavage to aldehydes/carboxylic acidsEthylenediamine analogs oxidize to carboxylic acids .
Hydrogenation H2_2, Pd/CSaturation of the ethylene groupAlkenes reduce to alkanes under catalytic hydrogenation .

Key Findings :

  • The ethyl linker’s stability under physiological conditions is critical for pharmacokinetics .

Biological Interactions

The compound’s sulfonamide and pyridazinone groups suggest potential as a kinase or protease inhibitor:

  • MEK Inhibition : Analogous benzenesulfonamides bind MEK via hydrogen bonds to sulfonamide and pyridazine groups .

  • Bcl-2 Binding : Pyridazinone derivatives interact with hydrophobic pockets in Bcl-2 proteins, as seen in venetoclax analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are selected based on shared features: sulfonamide/amide linkages, fused heterocyclic systems, and functional group diversity. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Core Structure Key Substituents Molecular Weight Key Functional Groups Notable Spectral Data (IR/NMR)
Target Compound Benzenesulfonamide + Cyclopenta[c]pyridazinone 4-OCH₃, 2,5-CH₃, 3-oxo ~435 (estimated) Sulfonamide, ketone, methoxy Expected: IR ~1340 cm⁻¹ (S=O), ~1700 cm⁻¹ (C=O)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine (11a) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran 386 Cyano (CN), ketone, furanyl IR: 2219 cm⁻¹ (CN); ¹H NMR: δ 7.94 (=CH)
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene, 5-methylfuran 403 Cyano (CN), ketone, furanyl IR: 2209 cm⁻¹ (CN); ¹³C NMR: δ 117.54 (CN)
6,11-Dihydro-2-(5-methylfuran-2-yl)-quinazoline (12) Pyrimido-quinazoline 5-Methylfuran, cyano 318 Cyano (CN), ketone, furanyl IR: 2220 cm⁻¹ (CN); ¹H NMR: δ 9.59 (NH)
Diethyl 8-cyano-tetrahydroimidazo[1,2-a]pyridine (1l) Tetrahydroimidazo-pyridine 4-Nitrophenyl, phenethyl, cyano ~538 (estimated) Cyano (CN), ester, nitro IR: 2220 cm⁻¹ (CN); ¹H NMR: δ 7.10–7.82 (ArH)

Key Observations:

Core Heterocycles: The target’s cyclopenta[c]pyridazinone core is distinct from thiazolo-pyrimidine (11a, 11b) or imidazo-pyridine (1l) systems.

Functional Groups: The sulfonamide group in the target is absent in analogs 11a–12 and 1l, which instead feature cyano groups. Sulfonamides are stronger hydrogen-bond acceptors, which may influence solubility and receptor interactions . The methoxy and methyl substituents on the benzene ring (target) contrast with the nitro (1l) or trimethylbenzylidene (11a) groups in analogs, suggesting differences in electronic effects and lipophilicity.

Spectral Signatures :

  • The target’s IR spectrum would differ from analogs due to sulfonamide S=O stretches (~1340 cm⁻¹) and ketone C=O stretches (~1700 cm⁻¹). Analogs 11a–12 show prominent CN stretches (~2219–2220 cm⁻¹), absent in the target .

Synthetic Complexity :

  • Analogs 11a–12 were synthesized via condensation reactions in acetic anhydride (yields: 57–68%), whereas the target’s ethyl-linked bicyclic system may require multistep alkylation and cyclization, increasing synthetic difficulty .

Implications for Research and Development

The target compound’s unique combination of a sulfonamide and a bicyclic ketone system positions it as a candidate for further exploration in drug discovery, particularly in enzyme inhibition. Its structural divergence from analogs like 11a–12 and 1l underscores the need for targeted studies on its physicochemical properties (e.g., logP, solubility) and receptor-binding kinetics. Future work should prioritize crystallographic analysis (e.g., using SHELX software ) to resolve its 3D conformation and guide structure-activity relationship (SAR) optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation and cyclization. For example, benzenesulfonamide derivatives are often prepared via nucleophilic substitution of sulfonyl chlorides with amine intermediates. Similar protocols (e.g., condensation reactions in acetic anhydride/acetic acid with sodium acetate catalysis) are described in thiazolo-pyrimidine syntheses . Optimization of solvent systems (e.g., DMF/water for crystallization) and reflux conditions (e.g., 2–12 hours) is critical for yield improvement.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^13C, and 2D NMR (e.g., HSQC, HMBC) to confirm substituent positions and stereochemistry. For example, 1H^1H-NMR peaks near δ 2.24–2.37 ppm often indicate methyl groups, while aromatic protons appear between δ 6.5–8.0 ppm .
  • IR : Characterize functional groups (e.g., sulfonamide S=O stretches near 1130–1370 cm1^{-1}, C=O at ~1700 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., observed m/z values matching theoretical calculations within 3 ppm error) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility screening in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane) is essential. Stability studies should assess degradation under light, temperature (e.g., 4°C vs. room temperature), and pH (e.g., phosphate buffers). For analogs, DMSO is often preferred for biological assays due to high solubility .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches (via software like GRRM) can predict energetically favorable pathways. For example, ICReDD’s approach integrates computational screening with experimental validation to reduce trial-and-error cycles . Molecular dynamics simulations may also clarify solvent effects on yield .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). For instance, discrepancies in IC50_{50} values may arise from assay-specific parameters (e.g., ATP levels in kinase assays). Statistical tools like Bland-Altman analysis or multivariate regression can identify confounding variables .

Q. How to design experiments for studying thermodynamic properties (e.g., binding affinity, partition coefficients)?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔG, ΔH, ΔS) for target interactions.
  • Octanol-Water Partition Coefficients (LogP) : Use shake-flask or HPLC methods with standardized protocols .
  • DSC/TGA : Assess thermal stability and phase transitions .

Q. What advanced techniques characterize supramolecular interactions (e.g., host-guest binding) involving this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve 3D structures of co-crystals with host molecules (e.g., cyclodextrins).
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kon_{on}, koff_{off}) .
  • NMR Titrations : Monitor chemical shift perturbations to map interaction sites .

Methodological Best Practices

Q. How to mitigate batch-to-batch variability in synthesis?

  • Answer : Implement Design of Experiments (DoE) for process optimization. For example, use factorial designs to evaluate factors like temperature, catalyst loading, and reaction time. Statistical analysis (ANOVA) identifies critical parameters .

Q. What are the ethical and safety considerations for handling this compound?

  • Answer : Follow institutional guidelines for sulfonamide derivatives, which may exhibit toxicity or mutagenicity. Conduct Ames tests for mutagenic potential and use PPE (gloves, fume hoods) during synthesis. Document waste disposal per EPA regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.